molecular formula C12H11NO2 B1322880 [3-(Pyridin-2-yloxy)phenyl]methanol CAS No. 869901-22-4

[3-(Pyridin-2-yloxy)phenyl]methanol

Cat. No.: B1322880
CAS No.: 869901-22-4
M. Wt: 201.22 g/mol
InChI Key: BXCKKTGCZQDZBY-UHFFFAOYSA-N
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Description

[3-(Pyridin-2-yloxy)phenyl]methanol: is a chemical compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is characterized by the presence of a pyridine ring attached to a phenylmethanol group through an oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol typically involves the reaction of 2-hydroxypyridine with a suitable phenylmethanol derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: [3-(Pyridin-2-yloxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: [3-(Pyridin-2-yloxy)phenyl]methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design and synthesis of bioactive molecules for drug discovery and development .

Medicine: Its unique structure allows for the exploration of novel mechanisms of action and the identification of new drug targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and materials for various industrial processes .

Mechanism of Action

The mechanism of action of [3-(Pyridin-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • [2-(Pyridin-2-yloxy)phenyl]methanol
  • [4-(Pyridin-2-yloxy)phenyl]methanol
  • [3-(Pyridin-3-yloxy)phenyl]methanol

Comparison: Compared to its analogs, [3-(Pyridin-2-yloxy)phenyl]methanol exhibits unique reactivity and selectivity due to the position of the pyridine ringFor instance, the 2-position attachment of the pyridine ring in this compound may result in different steric and electronic effects compared to the 3- or 4-position analogs .

Properties

IUPAC Name

(3-pyridin-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCKKTGCZQDZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630410
Record name {3-[(Pyridin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-22-4
Record name {3-[(Pyridin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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